molecular formula C12H8N2 B103480 2-Cyano-4-phenylpyridine CAS No. 18714-16-4

2-Cyano-4-phenylpyridine

Cat. No. B103480
CAS RN: 18714-16-4
M. Wt: 180.2 g/mol
InChI Key: TXLINXBIWJYFNR-UHFFFAOYSA-N
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Description

2-Cyano-4-phenylpyridine is a compound that can be associated with various chemical reactions and possesses certain photophysical properties. It is structurally related to bipyridine and phenylpyridine derivatives, which are often used in the synthesis of cyclometalated complexes, as seen in the preparation of Ir(III) cyclometalated compounds using functionalized bipyridines . The compound's relevance extends to the field of organic synthesis, where it can be involved in the construction of complex carbon frameworks, such as in the synthesis of perhydrohistrionicotoxin .

Synthesis Analysis

The synthesis of compounds related to 2-cyano-4-phenylpyridine involves various strategies. For instance, the anodic cyanation of methanolic solutions of N-phenylpiperidines leads to the formation of cyano-substituted piperidines with high regioselectivity . Additionally, the reaction of 2-aminopyridine with ethyl cyanoacetate under specific conditions results in the formation of pyrido[1,2-a]pyrimidin-2-ones, which are structurally related to 2-cyano-4-phenylpyridine . These methods highlight the versatility of cyanation reactions in constructing pyridine-based compounds.

Molecular Structure Analysis

The molecular structure of 2-cyano-4-phenylpyridine can be inferred from related compounds. For example, the crystal structures of 2- and 3-cyanopyridine isomers provide insights into the intermolecular interactions and the importance of hydrogen bond-type interactions in the development of polymeric chains . Similarly, the crystal and molecular structure of cyclometalated derivatives of 2-phenylpyridine with palladium and mercury provide valuable information on the coordination environment and the geometry around the pyridine moiety .

Chemical Reactions Analysis

Chemical reactions involving 2-cyano-4-phenylpyridine derivatives are diverse. Cyclometallation reactions of 2-phenylpyridine with palladium(II) compounds result in both cyclometalated and non-cyclometalated complexes, depending on the reaction conditions . Moreover, the synthesis of anti-tumor active pyridine derivatives involves a one-pot reaction between aromatic aldehyde, indolylethanone, malononitrile, and ammonium acetate, demonstrating the potential of cyano-substituted pyridines in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-4-phenylpyridine can be related to those of similar compounds. For instance, the photophysical properties and redox behavior of cyclometalated complexes of Iridium(III) with functionalized bipyridines, which include phenylpyridine as a ligand, show luminescence from 3MLCT levels and exhibit oxidation and ligand-centered reduction processes . These properties are indicative of the potential applications of 2-cyano-4-phenylpyridine derivatives in optoelectronic devices and as redox-active materials.

Scientific Research Applications

  • Synthesis and Characterization of Complex Molecules :

    • A study by Fan et al. (2003) reported the synthesis and characterization of 2-phenylpyridine Au(III) complexes with various thiolate ligands. These complexes exhibited cytotoxicity against human leukemia and mouse tumor cell lines, showing more efficacy than cisplatin (Fan et al., 2003).
  • Catalytic Properties :

    • Copper-mediated regioselective cyanation of indoles and 2-phenylpyridines was developed using ammonium iodide and DMF, which proved effective under palladium-free conditions. This study by Jinho Kim et al. (2012) highlighted the broad substrate scope and high functional group tolerance of the method (Kim, H. Kim, & Chang, 2012).
  • Optoelectronic and Photophysical Properties :

    • Research by Juanjuan You et al. (2012) explored cyano-substituted pyridine derivatives for applications in organic light-emitting devices. These compounds exhibited properties such as electron transporting, light-emitting, and bipolar transporting, making them suitable for simplified device structures (You et al., 2012).
  • Biological Activities :

    • A study by P. Akbari (2018) focused on cyanopyridine derivatives showing good biological and therapeutic activities, particularly in pharmaceutical and agriculture fields. The synthesized compounds demonstrated antimicrobial activities (Akbari, 2018).
  • Coordination Chemistry :

    • Liang Zhao et al. (2015) reported the synthesis of cyano-bridged heterobimetallic W(V)-Co(II) networks. These compounds showed interesting magnetic properties, such as a transition to a spin-glass-like phase due to competitive magnetic interactions (Zhao et al., 2015).
  • Theoretical Studies on Optoelectronic Properties :

    • Theoretical studies on the molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, as reported by C. Fonkem et al. (2019), revealed insights into its structural, optoelectronic, and thermodynamic properties. This molecule is a key component in dye-sensitized solar cells (Fonkem et al., 2019).
  • Applications in Hydrogen Production :

    • I. Omae (2017) discussed the use of 2-phenylpyridine cyclometalated iridium compounds for hydrogen production. These compounds, along with catalysts like cobalt, ruthenium, and rhodium chelate compounds, were effective in generating hydrogen from water or formic acid (Omae, 2017).

Safety And Hazards

2-Cyano-4-phenylpyridine is classified as having acute toxicity (oral, category 3), causing skin irritation (category 2), serious eye damage (category 1), and specific target organ toxicity following single exposure (category 3) . It is advised to handle this compound with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

4-phenylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLINXBIWJYFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066400
Record name 4-Phenyl-2-pyridinecarbonitrile
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-phenylpyridine

CAS RN

18714-16-4
Record name 4-Phenyl-2-pyridinecarbonitrile
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Record name 2-Pyridinecarbonitrile, 4-phenyl-
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Record name 2-Pyridinecarbonitrile, 4-phenyl-
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Record name 4-Phenyl-2-pyridinecarbonitrile
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Record name 4-Phenylpyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 4-phenylpyridine N-oxide (5 g) in DCM (50 ml) was added at RT TMSCN (4 ml), and the solution was stirred for 5 min at RT. Then, dimethylcarbamoyl chloride (2.8 ml) was added at RT, and the resulting solution was stirred at RT for 48 h. To the reaction mixture was added a solution of aq. 10% K2CO3 (50 ml) and stirring was continued for 10 min. The phases were separated and the aq. layer extracted twice with DCM. The combined org. phases were dried over MgSO4 and evaporated off. Filtration over a plug of SiO2 (Hept/EA 8:2) gave 4.98 g of the desired compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Phenylpyridine N-oxide (3.13 g, 18.3 mmol) was dissolved in nitroethane (30 ml), and trimethylsilyl cyanide (2.0 g, 20.2 mmol) and N,N-dimethylcarbamoyl chloride (1.7 ml, 18.5 mmol) were added thereto. The reaction mixture was stirred at room temperature for 45 hrs, concentrated under reduced pressure, combined with saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried. The solvent was evaporated under reduced pressure. The obtained crystals were collected by filtration, washed with diisopropyl ether and dried to give the titled compound (2.87 g, 89%).
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

To a solution of 4-phenylpyridine N-oxide (5 g) in DCM (50 mL) was added at RT trimethylsilylcyanide (11 mL), followed by acetyl chloride (3.1 mL) over 10 min. The reaction mixture was stirred overnight at RT. A solution of aq. 10% Na2CO3 was added and the mixture was extracted with EA. The combined org. phases were washed with brine, dried (Na2SO4) and evaporated off. Filtration over a plug of silica gel (Hept/EA 1/1) gave the desired compound (450 mg).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 1.90 g (11.1 mmol) of 4-phenylpyridine-N-oxide (available from Aldrich Chemical Co.), 4.8 ml (35 mmol) of sieve-dried triethylamine and 4.7 ml (35 mmol) trimethylsilylcyanide in 10 ml of sieve-dried acetonitrile was heated to 100° for 24 hours. The reaction mixture was cooled, quenched with 1 ml of H2O then added to 50 ml of H2O and extracted with three-25 ml portions of ethyl acetate. The organic extracts were combined, dried (MgSO4), concentrated in vacuo and purified by flash chromatography (silica gel, 1:4 EtOAc/petroleum ether) to give 2-cyano-4-phenylpyridine as a white solid. Recrystallization (EtOAc/petroleum ether) of the solid afforded 1.65 g (83%) of title nitrile as white crystals, m.p. 97°-98°.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyano-4-phenylpyridine
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Citations

For This Compound
12
Citations
FH Case, TJ Kasper - Journal of the American Chemical Society, 1956 - ACS Publications
… Twenty grams of 2cyano-4-phenylpyridine was refluxed with 220 ml. of saturated ethanolic hydrogen chloride for five hours. The precipitated … of 2-cyano-4-phenylpyridine was …
Number of citations: 99 pubs.acs.org
K Kanematsu, RT Parfitt, AE Jacobson… - Journal of the …, 1968 - ACS Publications
… 2-cyano-4phenylpyridine (3),8 prepared from 4-phenylpyridine (1) by a modification of the published method,8 was used. Thus, 1 was converted to its N-oxide by the procedure of …
Number of citations: 26 pubs.acs.org
FH Case - The Journal of Organic Chemistry, 1965 - ACS Publications
Most of these formed with Fe (II) very deep blue com-plexes. Previously 5, 6-diphenyl-3 (3-and 4-pyridyl)-os-tri-azines have been prepared by the action of the corre-sponding …
Number of citations: 211 pubs.acs.org
T Mill, RS Stringham - Journal of the American Chemical Society, 1968 - ACS Publications
… 2-cyano-4phenylpyridine (3),8 prepared from 4-phenylpyridine (1) by a modification of the published method,8 was used. Thus, 1 was converted to its N-oxide by the procedure of …
Number of citations: 32 pubs.acs.org
K Kanematsu, M Takeda, AE Jacobson… - Journal of Medicinal …, 1969 - ACS Publications
PA counterparts; it can be predicted with reasonable certainty16 that the levo isomer of 15 will be half as potent as morphine. Particularly surprising is that the parent compound 9, …
Number of citations: 52 pubs.acs.org
FH Case, PJ Mcmenamin - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
A series of oximes of substituted 2‐pyridylmethyl and phenyl ketones has been prepared. These all contain the ferroin group (NCCN). The 4‐substituted pyridyl‐syn‐methyl and …
Number of citations: 10 onlinelibrary.wiley.com
E Kiss - Analytica Chimica Acta, 1974 - Elsevier
The relatively easy accessibility of the ferroin chromogen 3-(4-phenyl-2-pyridyl)-5, 6-diphenyl-1,2,4-triazine (PPDT) and its diammonium disulphonate derivative (PPDT-DAS), is …
Number of citations: 25 www.sciencedirect.com
H Bader - The Journal of Organic Chemistry, 1965 - ACS Publications
… The hydrazidines from 2-cyano-4-phenylpyridine, 2-cyanoquinoline, and 2-cyano1-10-phenanthroline precipitated out on …
Number of citations: 7 pubs.acs.org
RE Beveridge, DA Black, BA Arndtsen - 2010 - Wiley Online Library
A mild, copper‐catalyzed coupling of organoindium reagents with nitrogen‐containing aromatic heterocycles and chloroformates is described. This reaction proceeds with a range of …
JJ Fauley - 1971 - search.proquest.com
… Nucleophilic displacement with sodium cyanide afforded 2-cyano~4-phenylpyridine (67) which was converted to 2-carbomethoxy-4-phenylpyridine (68) via methanolysis. N-methylation …
Number of citations: 4 search.proquest.com

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